molecular formula C13H27B B1472746 1-Bromotridecane-D27 CAS No. 349553-91-9

1-Bromotridecane-D27

Cat. No.: B1472746
CAS No.: 349553-91-9
M. Wt: 290.42 g/mol
InChI Key: BFDNZQUBFCYTIC-RZVOLPTOSA-N
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Description

1-Bromotridecane-D27 is a useful research compound. Its molecular formula is C13H27Br and its molecular weight is 290.42 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Bromotridecane-D27 plays a significant role in biochemical reactions due to its stable isotope labeling. This compound is primarily used as a tracer in drug development processes to quantify and track metabolic pathways. The deuterium atoms in this compound can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool for studying drug metabolism and distribution .

In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can be used to study the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. The interactions between this compound and these enzymes can provide insights into the metabolic stability and biotransformation of pharmaceutical compounds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have shown that the incorporation of deuterium into drug molecules can alter their pharmacokinetic properties, potentially leading to changes in cellular uptake and distribution .

The effects of this compound on cell function can be observed through its impact on metabolic pathways. For example, it can be used to trace the metabolic fate of drugs within cells, providing valuable information on how these compounds are processed and utilized by different cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. The deuterium atoms in the compound can influence the rate of enzymatic reactions, potentially leading to changes in enzyme inhibition or activation .

This compound can also affect gene expression by altering the stability and degradation of drug molecules. This can result in changes in the expression levels of genes involved in drug metabolism and transport . Understanding these molecular mechanisms is crucial for optimizing the use of this compound in drug development and metabolic studies.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors to consider in laboratory settings. Studies have shown that the compound remains stable under various storage conditions, ensuring its reliability for long-term experiments .

In vitro and in vivo studies have demonstrated that this compound maintains its biochemical properties over extended periods, allowing researchers to observe its long-term effects on cellular function. This stability is essential for accurately tracing metabolic pathways and studying the pharmacokinetics of drug molecules .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects .

In animal models, this compound can be used to study the threshold effects of drug metabolism and distribution. By varying the dosage, researchers can determine the optimal concentration for achieving desired pharmacokinetic profiles without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The deuterium labeling allows researchers to trace the metabolic fate of the compound, providing insights into its role in metabolic flux and metabolite levels .

The compound’s interactions with cytochrome P450 enzymes and other metabolic enzymes are crucial for understanding its pharmacokinetic properties. These interactions can influence the rate of drug metabolism and the formation of metabolites, which are important factors in drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The deuterium labeling can affect the compound’s localization and accumulation, providing valuable information on its pharmacokinetic properties .

Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach target tissues and exert its effects. Understanding the transport mechanisms of this compound is essential for optimizing its use in drug development and metabolic studies .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications .

By studying the subcellular localization of this compound, researchers can gain insights into its role in cellular processes and its interactions with biomolecules. This information is crucial for understanding the compound’s mechanism of action and optimizing its use in biochemical research .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosadeuteriotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDNZQUBFCYTIC-RZVOLPTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.